molecular formula C19H21ClN4O5S B2700274 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione CAS No. 923226-91-9

7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2700274
CAS No.: 923226-91-9
M. Wt: 452.91
InChI Key: ILZGHPNIJGGDGU-UHFFFAOYSA-N
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Description

7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H21ClN4O5S and its molecular weight is 452.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

This compound is involved in the synthesis of complex heterocyclic systems, a key area of research in organic chemistry due to their potential biological activities and applications in drug development. For instance, research has shown the alkylation of certain pyridine derivatives can lead to the formation of novel purine-dione derivatives, showcasing the compound's utility in constructing penta- and hexacyclic heterocyclic systems through cascade reactions (Dotsenko, Sventukh, & Krivokolysko, 2012). This indicates its potential in synthesizing new molecules with unique structural and functional properties.

Biological Activities

The compound's structure is conducive to modifications that can enhance its interaction with biological targets. Research into similar molecules, such as purine-2,6-dione derivatives, has highlighted their potential in modulating serotonin receptors, which are critical targets for drugs with psychotropic activities (Chłoń-Rzepa et al., 2013). These findings underscore the importance of such compounds in the development of new therapeutics for neurological disorders.

Material Science Applications

In addition to its applications in drug synthesis and development, research on related chemical structures demonstrates potential applications in material science. For example, the synthesis of novel antibacterial agents (Sheikh, Ingle, & Juneja, 2009) and mixed ligand-metal complexes (Shaker, 2011) showcases the compound's versatility in creating materials with specific functional properties, such as antimicrobial activity or unique optical characteristics.

Advanced Chemical Reactions

Further research into similar compounds has led to the discovery of unique chemical reactions, such as the preparation of photoresponsive cyclobutanocrown ethers through intramolecular [2+2] photocycloaddition (Akabori, Kumagai, Habata, & Sato, 1988). This highlights the potential of using such molecules in the design of light-responsive materials, which could have applications in molecular switches, data storage, and photopharmacology.

Properties

IUPAC Name

7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-(2-oxopropylsulfanyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O5S/c1-11(25)10-30-18-21-16-15(17(27)23(3)19(28)22(16)2)24(18)8-13(26)9-29-14-6-4-12(20)5-7-14/h4-7,13,26H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZGHPNIJGGDGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC1=NC2=C(N1CC(COC3=CC=C(C=C3)Cl)O)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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